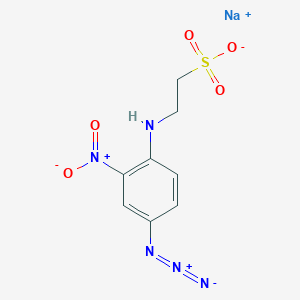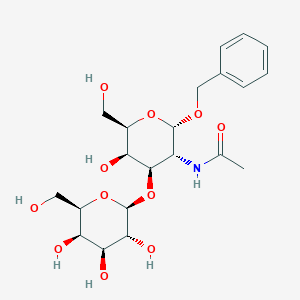![molecular formula C24H49NO3 B043511 N-[(2S,3R)-1,3-dihidroxihexadecano-2-il]hexanamida CAS No. 171039-13-7](/img/structure/B43511.png)
N-[(2S,3R)-1,3-dihidroxihexadecano-2-il]hexanamida
Descripción general
Descripción
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide: is a complex organic compound characterized by its unique structure, which includes a long hydrocarbon chain with hydroxyl groups and an amide functional group
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology:
Biomolecular Interactions: The compound can be used to study interactions with proteins and enzymes, providing insights into biological processes.
Drug Delivery: Its amphiphilic nature makes it suitable for use in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Medicine:
Pharmaceuticals: The compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Cosmetics: The compound can be used in formulations for skincare products, providing moisturizing and emollient properties.
Food Industry: It can be used as an additive in food products to enhance texture and stability.
Mecanismo De Acción
Target of Action
The primary target of C6 Dihydroceramide is the ceramide pathway . Ceramides are a family of waxy lipid molecules that play a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis .
Mode of Action
C6 Dihydroceramide interacts with its targets by integrating into the ceramide pathway . It mimics the natural ceramides in the body and influences the balance of cellular processes . The exact mechanism of interaction is still under investigation.
Biochemical Pathways
C6 Dihydroceramide affects the sphingolipid metabolism pathway . This pathway is responsible for the synthesis and degradation of sphingolipids, which are essential components of cell membranes and have various cellular functions .
Result of Action
The molecular and cellular effects of C6 Dihydroceramide’s action are diverse due to the wide range of processes influenced by the ceramide pathway . These can include changes in cell differentiation, proliferation, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecanoic acid and hexanoic acid.
Formation of Hydroxyl Groups:
Amide Bond Formation: The final step involves the formation of the amide bond between the hydroxylated hydrocarbon chain and hexanoic acid. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild reaction conditions.
Industrial Production Methods: In an industrial setting, the production of N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine, or the hydroxyl groups to alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alkanes.
Substitution: Formation of halogenated derivatives or alkylated compounds.
Comparación Con Compuestos Similares
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentanamide
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]propanamide
Comparison:
- Structural Differences: The primary difference lies in the length of the hydrocarbon chain attached to the amide group. This variation can influence the compound’s physical properties, such as solubility and melting point.
- Functional Properties: The presence of hydroxyl groups and the amide bond in these compounds allows for similar chemical reactivity, but the specific applications may vary based on the chain length and overall molecular structure.
Propiedades
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h22-23,26-27H,3-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMHYWBWYSPQMM-XZOQPEGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585109 | |
| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171039-13-7 | |
| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)






![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B43462.png)
